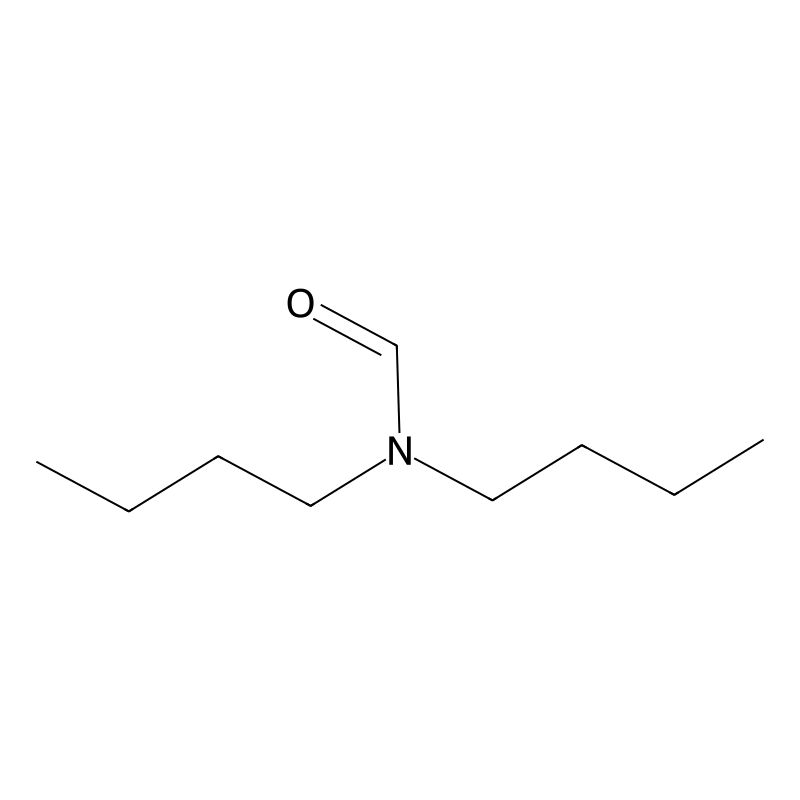

N,N-Dibutylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent

N,N-DBF is a polar aprotic solvent, meaning it can dissolve a wide range of polar and nonpolar substances. This makes it useful in various research settings, such as organic synthesis, crystallization, and extraction Source: Royal Society of Chemistry.

Organic Synthesis

Due to its solvating properties, N,N-DBF can be used as a reaction medium for various organic synthesis reactions. It can also be used as a reactant or catalyst in some specific reactions Source: Sigma-Aldrich: .

Research on its own properties

As a chemical compound, N,N-DBF itself can be a subject of scientific research. Studies may investigate its physical and chemical properties, such as its boiling point, viscosity, or reactivity with other substances.

N,N-Dibutylformamide is an organic compound with the molecular formula C₉H₁₉NO, characterized by a formamide functional group where two butyl groups are attached to the nitrogen atom. This compound appears as a colorless liquid with a faint odor and is known for its high solubility in organic solvents and moderate solubility in water. It has a molecular weight of 157.26 g/mol and is classified under amides, which are derivatives of carboxylic acids.

There is currently no scientific literature available on the specific mechanism of action of DBF in biological systems.

In specific conditions, N,N-dibutylformamide may also engage in photo

N,N-Dibutylformamide can be synthesized through several methods:

- Direct Amidation: This method involves the reaction of butylamine with formic acid or its derivatives under controlled conditions.

- Transamidation: In this process, a suitable butylamine reacts with another amide (like N,N-dimethylformamide) to replace one of its substituents.

- Reduction of Butyl Isocyanate: The reduction of butyl isocyanate using reducing agents such as lithium aluminum hydride can yield N,N-dibutylformamide.

These methods allow for varying degrees of purity and yield based on reaction conditions.

N,N-Dibutylformamide finds applications in several fields:

- Solvent: It is used as a solvent for organic reactions due to its ability to dissolve a wide range of compounds.

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Plasticizer: Its properties make it suitable for use as a plasticizer in polymer chemistry.

Interaction studies involving N,N-dibutylformamide primarily focus on its reactivity with other chemical species. For instance, it can interact with Lewis acids to form stable adducts. Additionally, studies have indicated that it may react violently under certain conditions when mixed with strong oxidizers or reactive amines, highlighting the importance of understanding its chemical behavior in various environments .

N,N-Dibutylformamide shares structural similarities with other formamides and amides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| N,N-Dimethylformamide | C₃H₇NO | Common solvent; potential carcinogen |

| N-Methylformamide | C₂H₅NO | Less toxic; used in organic synthesis |

| N-Ethylformamide | C₄H₉NO | Lower boiling point; used in pharmaceuticals |

| N,N-Diethylformamide | C₆H₁₃NO | Similar solvent properties |

Uniqueness of N,N-Dibutylformamide

N,N-Dibutylformamide is unique due to its larger butyl groups compared to other similar compounds like N,N-dimethylformamide or N-methylformamide. This structural difference impacts its physical properties such as boiling point, solubility, and reactivity, making it particularly useful in specific applications where larger alkyl groups enhance solvation capabilities or modify interaction characteristics.

Laboratory-Scale Synthesis Protocols

Formylation Reactions of Dibutylamine

N,N-Dibutylformamide synthesis through formylation reactions represents the most fundamental approach to constructing this tertiary formamide. The direct formylation of dibutylamine with formic acid constitutes the classical methodology for laboratory-scale preparation. This reaction proceeds through nucleophilic attack of the dibutylamine on the carbonyl carbon of formic acid, followed by elimination of water to form the desired formamide product .

The stoichiometric reaction between formic acid and dibutylamine follows the general equation:

HCOOH + (C₄H₉)₂NH → HCON(C₄H₉)₂ + H₂O

This condensation reaction typically requires heating under reflux conditions to facilitate the formation of the amide bond. Reaction temperatures ranging from 60°C to 180°C have been employed, with optimal conditions generally found between 120°C and 150°C. The reaction duration varies from 2 to 8 hours depending on the specific temperature and catalyst system employed [2].

Alternative formylating agents have demonstrated significant utility in laboratory synthesis. Triethyl orthoformate provides an efficient pathway for formamide formation without requiring high temperatures or extended reaction times. When reacted with dibutylamine in the presence of water, triethyl orthoformate yields the corresponding formamide through an elimination mechanism. This method operates effectively at temperatures between 90°C and 120°C, with reaction times typically ranging from 2 to 4 hours [2].

The use of formylating reagents such as 2-chloro-4,6-dimethoxy [3] [4]triazine in combination with formic acid has proven particularly effective for laboratory-scale synthesis. This system operates through the formation of a formate ester intermediate, which subsequently undergoes nucleophilic attack by the dibutylamine to produce the formamide product. Reaction yields of 85-95% have been reported using this methodology at temperatures of 30-40°C [2].

Catalytic formylation systems employing melaminetrisulfonic acid have demonstrated exceptional efficiency for dibutylamine formylation. The catalyst facilitates protonation of formic acid, enhancing its electrophilicity and promoting nucleophilic attack by the amine. This system operates at 60°C with reaction times of 40-90 minutes, producing formamides in excellent yields regardless of electronic effects on the substrate [2].

Electrochemical Synthesis Approaches

Electrochemical methodologies represent an emerging and sustainable approach for N,N-dibutylformamide synthesis. These methods offer precise control over reaction conditions and eliminate the need for harsh chemical oxidants or high-temperature processing. Electrochemical synthesis approaches operate through controlled electron transfer processes that facilitate carbon-nitrogen bond formation under mild conditions [5] [6] [7].

The electrochemical formylation of amines proceeds through multiple mechanistic pathways depending on the specific electrode materials and electrolyte composition. Primary mechanistic routes include direct oxidation of hemiaminal intermediates and novel pathways involving isocyanide formation followed by hydrolysis to the formamide product. These pathways can be selectively controlled through manipulation of electrolyte pH and electrode potential [6] [7].

Glassy carbon electrodes have proven particularly effective for electrochemical formylation reactions. When dibutylamine is subjected to electrochemical oxidation in methanol solvent systems, faradaic efficiencies of 30-40% for formamide synthesis can be achieved. The reaction proceeds through formation of a hemiaminal intermediate between formaldehyde (generated from methanol oxidation) and the dibutylamine substrate. Subsequent oxidation of this hemiaminal produces the desired formamide product [6] [7].

Electrolyte composition significantly influences both reaction selectivity and product yield in electrochemical formylation systems. Neutral electrolytes such as sodium perchlorate favor direct hemiaminal oxidation pathways, while acidic and basic electrolytes promote alternative mechanisms involving isocyanide intermediates. The pH-dependent mechanistic switching allows for optimization of reaction conditions based on specific substrate requirements [6] [7].

Advanced electrochemical systems employing membrane electrode assemblies have demonstrated continuous production capabilities for formamide synthesis. These flow reactor systems achieve formamide productivities of 25-550 μmol h⁻¹ with faradaic efficiencies ranging from 40-50%. Membrane-free flow reactors operating at constant current densities of 3 A have maintained stable operation for over 100 hours, demonstrating the practical viability of electrochemical synthesis approaches [5].

The electrochemical approach offers several advantages over traditional thermal methods, including operation under ambient conditions, elimination of high-temperature processing requirements, and potential for integration with renewable energy sources. Additionally, the electrochemical methodology produces hydrogen gas as a valuable co-product, enhancing the overall economic attractiveness of the synthetic process [5] [6].

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Formic acid condensation | 120-150 | 4-8 hours | 75-85 | Simple procedure, readily available reagents |

| Triethyl orthoformate | 90-120 | 2-4 hours | 80-90 | Moderate conditions, good selectivity |

| Melaminetrisulfonic acid catalysis | 60 | 40-90 minutes | 90-95 | Rapid reaction, excellent yields |

| Electrochemical synthesis | 25 | 1-3 hours | 30-40 | Ambient conditions, sustainable process |

Industrial Manufacturing Processes

Catalytic Systems and Reaction Optimization

Industrial production of N,N-dibutylformamide requires sophisticated catalytic systems that maximize yield while minimizing energy consumption and waste generation. The optimization of catalytic formylation processes involves careful consideration of catalyst selection, reaction conditions, and process engineering parameters to achieve economically viable production scales [8] [9] [10].

Transition metal catalysts have emerged as powerful tools for formamide synthesis in industrial applications. Nickel-iron nitride heterostructures demonstrate exceptional activity for carbon dioxide conversion to formamide products under mild hydrothermal conditions. These catalytic systems operate at temperatures between 25°C and 100°C under pressures of 5-50 bar, providing both carbon and nitrogen sources for formamide formation. The bimetallic nature of these catalysts facilitates multiple reaction pathways, including direct carbon dioxide reduction and subsequent carbon-nitrogen bond formation [8] [11].

The mechanism of nickel-iron catalyzed formamide synthesis involves initial formation of formate intermediates through carbon dioxide reduction, followed by nitrogen incorporation from the catalyst structure itself. Extended reaction times promote carbon-carbon bond coupling reactions, leading to formation of acetate and acetamide as secondary products. This mechanistic understanding enables optimization of reaction conditions to maximize formamide selectivity while controlling side product formation [8] [11].

Ruthenium-copper single-atom alloy catalysts represent another significant advancement in industrial formamide synthesis. These systems achieve formamide selectivities with faradaic efficiencies exceeding 45% through electrochemical coupling of carbon monoxide and nitrite under ambient conditions. The adjacent ruthenium-copper dual active sites facilitate spontaneous coupling of carbon monoxide and amino intermediates, enabling high-performance formamide electrosynthesis [10].

Process optimization studies have identified critical parameters for maximizing industrial formamide production efficiency. Temperature control plays a crucial role, with optimal ranges typically falling between 80°C and 120°C for most catalytic systems. Pressure optimization reveals that moderate pressures in the range of 2-6 MPa provide the best balance between reaction rate and equipment costs. Catalyst loading optimization indicates that 30-50 mol% catalyst concentrations relative to the amine substrate provide optimal performance [8] [9] [11].

pH control represents another critical factor in industrial formamide synthesis. Studies demonstrate that slightly acidic conditions (pH 6-7) enhance both formate and formamide formation rates compared to neutral or basic conditions. This pH dependence relates to the solubility behavior of carbon dioxide and its interaction with solid catalysts, as well as the stability of key reaction intermediates [11].

Industrial catalyst systems must demonstrate stability and recyclability to achieve economic viability. Nickel-iron nitride catalysts maintain activity for multiple reaction cycles, though structural alterations occur during operation that must be accounted for in process design. Ruthenium-copper alloy systems show excellent stability over extended operation periods, with minimal deactivation observed after 46 hours of continuous operation [8] [10] [11].

Purification Techniques (Distillation, Chromatography)

Industrial purification of N,N-dibutylformamide requires sophisticated separation techniques capable of removing impurities while maintaining product quality and minimizing losses. The primary purification approaches employed in industrial settings include fractional distillation, vacuum distillation, and specialized chromatographic methods designed for large-scale operation [12] [13] [14].

Fractional distillation represents the cornerstone of industrial formamide purification, taking advantage of the distinct boiling point differences between formamide products and common impurities. N,N-dibutylformamide exhibits a boiling point of 120°C at 15 mmHg, which provides sufficient separation from water, unreacted amines, and lower-boiling decomposition products. Industrial distillation columns are typically designed with multiple theoretical plates to achieve the required separation efficiency [12] [13].

The distillation process typically employs a two-stage approach for optimal purification. The first stage operates at atmospheric pressure with temperatures between 130°C and 160°C, designed to remove volatile impurities including ammonia, methyl formate, and unreacted methanol. The residence time in this stage is carefully controlled to ensure complete removal of low-boiling components while minimizing formamide decomposition. The second stage employs vacuum distillation at reduced pressures of 20-100 mmHg to recover the purified formamide product [12] [14].

Temperature control during distillation proves critical for maintaining product quality. Excessive heating leads to decomposition reactions that produce colored compounds and reduce overall yield. Industrial distillation systems typically operate with controlled heating profiles that gradually increase temperature to the minimum required for effective separation. Continuous distillation systems provide advantages over batch operations by minimizing residence time at elevated temperatures and reducing decomposition product formation [13] [14].

Vacuum distillation techniques offer significant advantages for formamide purification, particularly in terms of energy efficiency and product quality. Operating under reduced pressure allows distillation at lower temperatures, minimizing thermal decomposition while maintaining adequate separation efficiency. Industrial vacuum systems typically operate at pressures between 20-50 mmHg, corresponding to formamide distillation temperatures of 110-135°C [14].

Recovery efficiency in industrial distillation systems typically ranges from 75-90% for the primary distillation cut, with additional recovery possible through redistillation of intermediate fractions. The purified formamide obtained from industrial distillation typically exhibits purities of 85-95%, which proves suitable for most industrial applications. Higher purity requirements may necessitate additional purification steps or alternative separation techniques [14].

Chromatographic purification methods, while less commonly employed at industrial scale due to cost considerations, provide valuable capabilities for high-purity applications. Ion-exchange high-performance liquid chromatography demonstrates superior resolution for formamide purification, particularly when dealing with complex mixtures containing multiple formamide derivatives. Buffer systems containing formamide itself have proven particularly effective for these separations [15] [16].

Industrial chromatographic systems typically employ mixed-mode stationary phases that provide both hydrophobic and ionic interactions for enhanced selectivity. These systems demonstrate effective separation of formamide from structurally similar impurities through carefully optimized mobile phase compositions combining water, acetonitrile, and phosphoric acid. Detection systems operating at 210 nm provide sensitive monitoring of formamide concentrations throughout the purification process [16].

The economic considerations of industrial purification favor distillation-based approaches for large-volume production, while chromatographic methods find application in specialty chemicals and high-purity requirements. Process integration strategies often combine multiple purification techniques to achieve optimal cost-performance ratios while meeting specific quality specifications for end-use applications [14] [16].

| Purification Method | Operating Conditions | Purity Achieved | Recovery Efficiency | Applications |

|---|---|---|---|---|

| Atmospheric distillation | 130-160°C, 1 atm | 80-85% | 70-80% | Preliminary purification |

| Vacuum distillation | 110-135°C, 20-50 mmHg | 85-95% | 75-90% | Primary industrial purification |

| Fractional distillation | Multi-stage, controlled temperature | 90-98% | 80-90% | High-purity applications |

| Ion-exchange chromatography | Ambient temperature, buffer systems | >99% | 85-95% | Analytical and specialty applications |

The integration of advanced process control systems in industrial formamide purification enables real-time optimization of separation parameters based on feed composition and product quality requirements. These systems monitor key process variables including temperature profiles, pressure differentials, and product composition to maintain optimal purification performance while minimizing energy consumption and product losses [12] [14].

Thermodynamic Parameters

Boiling Point, Melting Point, and Vapor Pressure

Boiling Point

N,N-Dibutylformamide exhibits distinct boiling point characteristics that vary significantly with applied pressure conditions. Under reduced pressure of 15 millimeters of mercury, the compound demonstrates a boiling point range of 119-120°C [1] [2] [3] [4]. At a pressure of 20 Torr, the boiling point occurs at 130-132°C [5]. Under standard atmospheric pressure conditions of 760 millimeters of mercury, the compound boils at 240-243°C [2] [6], with some sources reporting 239.9°C [7]. The compound from TCI Chemicals lists a boiling point of 243°C at atmospheric pressure [2]. These measurements indicate that N,N-Dibutylformamide has a higher boiling point compared to its lower molecular weight analog N,N-Dimethylformamide, which boils at 153°C [8], reflecting the influence of the longer butyl chains on intermolecular interactions.

Melting Point

The melting point of N,N-Dibutylformamide is consistently reported as being less than -30°C [1] [4] [6] [9] [10]. This low melting point indicates that the compound remains in liquid form at room temperature and demonstrates the impact of the bulky butyl substituents on crystalline packing efficiency. The melting point range extends from -30°C to potentially even lower temperatures, with some sources indicating it may be below -60°C based on structural considerations [5].

Vapor Pressure

The vapor pressure characteristics of N,N-Dibutylformamide demonstrate its relatively low volatility compared to smaller formamide derivatives. At 20°C, the vapor pressure is consistently reported as less than 1 millimeter of mercury [1] [3] [11] [12]. More precise measurements at 25°C indicate a vapor pressure of 0.0391 millimeters of mercury [7] [13]. This low vapor pressure reflects the compound's higher molecular weight and increased intermolecular forces compared to N,N-Dimethylformamide, which has a vapor pressure of 2.7 Torr at 20°C [8]. The temperature dependence of vapor pressure follows the expected exponential relationship, with detailed measurements showing values ranging from 2.60 × 10⁻³ kilopascals at 293.10 K to 0.05 kilopascals at 329.60 K [7].

Density and Refractive Index

Density

The density of N,N-Dibutylformamide varies slightly with temperature, following the typical thermal expansion behavior of organic liquids. At 20°C, the density is reported as 0.8932 grams per cubic centimeter [6]. At 25°C, the density decreases to 0.864 grams per cubic centimeter [1] [3] [9] [12], which is consistently reported across multiple commercial sources. The specific gravity at 20°C relative to water is 0.86 [14] [15]. Temperature-dependent density measurements show a systematic decrease with increasing temperature, with values ranging from 879.05 kilograms per cubic meter at 293.15 K to 854.82 kilograms per cubic meter at 323.15 K [7]. This temperature coefficient of density expansion is typical for organic solvents and indicates normal liquid behavior.

Refractive Index

The refractive index of N,N-Dibutylformamide provides insight into its optical properties and molecular polarizability. At 20°C, the refractive index is reported as 1.44 [12] with more precise measurements indicating values between 1.443 and 1.445 [16]. Commercial specifications typically report the refractive index range as 1.4430 to 1.4450 [14] [15]. Some sources report a value of 1.4445 [4] [17]. The refractive index of 1.437 has also been reported [13]. These values are consistent with organic compounds containing nitrogen and oxygen functional groups and are slightly higher than simple alkanes but lower than aromatic compounds, reflecting the compound's intermediate polarizability characteristics.

Solvation Characteristics

Polarity and Dielectric Constant

Polarity Classification

N,N-Dibutylformamide is classified as a polar aprotic solvent, sharing fundamental characteristics with other formamide derivatives while possessing unique properties due to its extended butyl substituents [19]. The compound lacks acidic protons and therefore cannot serve as a proton donor in hydrogen bonding interactions, although it can function as a proton acceptor through its carbonyl oxygen atom [19]. This aprotic nature distinguishes it from protic solvents and makes it particularly useful for reactions involving nucleophiles, as it does not solvate anions as strongly as protic solvents would.

Dielectric Properties

While specific dielectric constant measurements for N,N-Dibutylformamide are not readily available in the literature, its dielectric properties can be estimated based on structural comparisons with related compounds. N,N-Dimethylformamide exhibits a dielectric constant of 36.7 at 25°C [20] [21] [19], and N,N-Dibutylformamide would be expected to have a lower dielectric constant due to the presence of the longer, less polar butyl chains. The extended alkyl chains reduce the overall polarity of the molecule compared to the dimethyl analog, suggesting a dielectric constant in the range of 20-30, though precise experimental determination would be required for accurate values.

Dipole Moment Considerations

The dipole moment of N,N-Dibutylformamide is influenced by the carbonyl group's polar character and the electron-donating effects of the butyl substituents. While N,N-Dimethylformamide has a dipole moment of 3.86 Debye [20] [19], the longer butyl chains in N,N-Dibutylformamide would be expected to result in a somewhat lower dipole moment due to increased electron density around the nitrogen atom and reduced overall molecular polarity. The compound maintains sufficient polarity to dissolve ionic compounds and polar organic molecules while providing different solvation characteristics compared to its lower homologs.

Solubility Profile in Organic/Aqueous Media

Aqueous Solubility

N,N-Dibutylformamide demonstrates very limited solubility in water, with multiple sources consistently reporting the compound as "insoluble in water" [1] [4] [9] [10] [17] [22]. This hydrophobic character results from the presence of the two butyl groups, which significantly increase the hydrocarbon content of the molecule compared to N,N-Dimethylformamide, which is miscible with water in all proportions [8]. The insolubility in water is further supported by the compound's relatively high octanol-water partition coefficient, indicating preferential partitioning into organic phases.

Organic Solvent Compatibility

The compound exhibits excellent solubility characteristics in organic solvents, functioning as a versatile polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar substances . This broad solubility profile makes it particularly valuable in organic synthesis applications, crystallization processes, and extraction procedures. The compound's ability to dissolve various organic compounds stems from its balanced polarity, with the polar carbonyl group providing sites for dipole-dipole interactions and hydrogen bonding acceptance, while the butyl chains contribute hydrophobic interactions that enhance compatibility with less polar substances.

Partition Coefficient

The octanol-water partition coefficient (log P) of N,N-Dibutylformamide provides quantitative insight into its lipophilicity and distribution behavior between polar and nonpolar phases. Various sources report log P values ranging from 2.0 to 2.68 [1] [9] [10], with a commonly cited value of 2.18 [23]. These values indicate moderate lipophilicity, suggesting that the compound preferentially partitions into organic phases while maintaining sufficient polarity for specific applications. The log P value of approximately 2.0-2.7 places N,N-Dibutylformamide in an intermediate range between highly hydrophobic compounds (log P > 3) and highly hydrophilic compounds (log P < 1), making it suitable for applications requiring balanced solvation properties.

Solvation Mechanisms

XLogP3

UNII

GHS Hazard Statements

H302 (69.47%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (64.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (29.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (64.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (68.7%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant